4-(Dimethylamino)-3-fluorobenzoic acid

pKa Acid Dissociation Constant Ionization State

4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8) is a disubstituted benzoic acid derivative bearing an electron-donating dimethylamino group at the para position and an electron-withdrawing fluorine atom at the meta position relative to the carboxylic acid functionality. With a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g·mol⁻¹, this compound belongs to the class of fluorinated aromatic carboxylic acids that serve as versatile synthetic intermediates in medicinal chemistry, agrochemical research, and materials science.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 160658-70-8
Cat. No. B1518844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-3-fluorobenzoic acid
CAS160658-70-8
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C9H10FNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
InChIKeyALMADAASYUEHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-3-fluorobenzoic Acid (CAS 160658-70-8): A Regiospecifically Fluorinated Dimethylamino-Benzoic Acid Building Block


4-(Dimethylamino)-3-fluorobenzoic acid (CAS 160658-70-8) is a disubstituted benzoic acid derivative bearing an electron-donating dimethylamino group at the para position and an electron-withdrawing fluorine atom at the meta position relative to the carboxylic acid functionality [2]. With a molecular formula of C₉H₁₀FNO₂ and a molecular weight of 183.18 g·mol⁻¹, this compound belongs to the class of fluorinated aromatic carboxylic acids that serve as versatile synthetic intermediates in medicinal chemistry, agrochemical research, and materials science [1]. Its unique 3-fluoro-4-dimethylamino substitution pattern places it within a family of positional isomers—including 4-(dimethylamino)-2-fluorobenzoic acid (CAS 1256502-68-7), 2-(dimethylamino)-4-fluorobenzoic acid (CAS 689148-06-9), and 3-(dimethylamino)-4-fluorobenzoic acid (CAS 1328926-68-6)—each of which exhibits distinct physicochemical properties, reactivity profiles, and commercial availability profiles that preclude indiscriminate substitution .

Why 4-(Dimethylamino)-3-fluorobenzoic Acid Cannot Be Replaced by Its Positional Isomers or Non-Fluorinated Analogs


Within the dimethylamino-fluorobenzoic acid isomer family, the precise positioning of the fluorine and dimethylamino substituents dictates the compound's acid dissociation constant (pKa), boiling point, lipophilicity (XLogP3), and electronic character at the aromatic ring—parameters that directly govern reactivity in amide coupling, electrophilic aromatic substitution, and cross-coupling reactions [1]. The non-fluorinated analog 4-(dimethylamino)benzoic acid (CAS 619-84-1) exhibits a pKa approximately 1.5 log units higher than the target compound, meaning it is roughly 30-fold less acidic—a difference that translates into altered ionization state at physiological pH, differential extractability during workup, and distinct kinetic behaviour in pH-sensitive transformations [2]. Furthermore, the 23 patents indexed in PubChem that specifically reference this 3-fluoro-4-dimethylamino substitution pattern demonstrate that this scaffold has been selected over its isomers for particular intellectual property claims, indicating that structural nuance translates into demonstrable functional differentiation in applied contexts [1]. Substituting a generic in-class compound without verifying quantitative equivalence in the relevant assay or synthetic step therefore carries a material risk of altered reactivity, lower yield, or loss of IP alignment.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-3-fluorobenzoic Acid vs. Closest Analogs


Acidity (pKa) Comparison: Fluorinated vs. Non-Fluorinated 4-(Dimethylamino)benzoic Acid

4-(Dimethylamino)-3-fluorobenzoic acid exhibits a predicted pKa of 4.57 ± 0.10, which is substantially lower than the pKa of 6.03 (measured at 25 °C) for the non-fluorinated analog 4-(dimethylamino)benzoic acid [1]. The introduction of the electron-withdrawing fluorine atom at the meta position increases the acidity of the carboxylic acid group by approximately 1.46 log units, corresponding to a roughly 29-fold enhancement in acid strength .

pKa Acid Dissociation Constant Ionization State

Boiling Point Differentiation: 3-Fluoro-4-dimethylamino vs. 4-Dimethylamino-2-fluoro Isomer

The predicted boiling point of 4-(dimethylamino)-3-fluorobenzoic acid is 305.8 ± 32.0 °C, which is approximately 17.3 °C lower than the 323.1 ± 32.0 °C predicted for its positional isomer 4-(dimethylamino)-2-fluorobenzoic acid (CAS 1256502-68-7) . Both compounds share identical molecular formula (C₉H₁₀FNO₂), molecular weight (183.18 g·mol⁻¹), and predicted density (1.270 ± 0.06 g·cm⁻³), yet exhibit divergent boiling points, implicating altered intermolecular hydrogen-bonding networks and/or dipole–dipole interactions arising from the different fluorine position relative to the carboxylic acid and dimethylamino groups .

Boiling Point Intermolecular Interactions Purification

Patent Footprint and Industrial Relevance: Scaffold-Specific Intellectual Property Density

According to the PubChemLite database, 4-(dimethylamino)-3-fluorobenzoic acid (InChIKey: ALMADAASYUEHSC-UHFFFAOYSA-N) is referenced in 23 distinct patents, with zero associated literature publications indexed in the same source [1]. This patent-to-literature ratio strongly indicates that the compound's value lies predominantly in applied, commercially-oriented research rather than in fundamental academic studies. In comparison, the non-fluorinated analog 4-(dimethylamino)benzoic acid has a substantially different patent profile, being primarily cited in the context of UV-filter and sunscreen applications rather than as a fluorinated pharmaceutical intermediate .

Patent Landscape Intellectual Property Scaffold Differentiation

Computed Lipophilicity (XLogP3): Consistent Hydrophobicity Across Fluorinated Isomers with Implications for HPLC Method Transfer

4-(Dimethylamino)-3-fluorobenzoic acid has a computed XLogP3-AA value of 1.7, identical to the values reported for its positional isomers 2-(dimethylamino)-4-fluorobenzoic acid (XLogP3 = 1.7) and 4-(dimethylamino)-2-fluorobenzoic acid (XLogP3 ≈ 1.7) [1][2]. While this indicates that simple lipophilicity does not discriminate among fluorinated positional isomers, it simultaneously establishes that the procurement choice among these isomers cannot be guided by hydrophobicity alone—the decision must be driven by the specific difference in pKa, boiling point, and electronic substitution pattern that determines reactivity . Additionally, the consistent XLogP3 provides confidence that HPLC retention times on reversed-phase columns will be similar, simplifying analytical method transfer between isomer projects.

XLogP3 Lipophilicity Chromatographic Retention

Regiochemical Reactivity Differentiation: Ortho-Fluorine vs. Meta-Fluorine Effects on Electrophilic Aromatic Substitution and Cross-Coupling

In 4-(dimethylamino)-3-fluorobenzoic acid, the fluorine atom occupies the meta position relative to the carboxylic acid group, whereas in the 2-fluoro isomer (4-(dimethylamino)-2-fluorobenzoic acid, CAS 1256502-68-7), fluorine is ortho to the carboxyl . This positional difference is functionally significant for electrophilic aromatic substitution (EAS): the meta-fluoro substituent exerts primarily an inductive electron-withdrawing effect without the steric hindrance or resonance-based ortho effect that can perturb transition-state geometries in palladium-catalyzed cross-coupling reactions, potentially leading to different regioselectivity outcomes in C–H activation and Suzuki–Miyaura coupling at the remaining unsubstituted positions [1].

Regiochemistry Electrophilic Aromatic Substitution Cross-Coupling

Commercial Purity Specifications: Achieving 98% Purity for the Target Scaffold vs. Typical 95–97% for Select Isomers

4-(Dimethylamino)-3-fluorobenzoic acid is commercially available from multiple suppliers at purity levels reaching 98% (HPLC) and 97% (HPLC), as documented by Leyan (98%) and Aimaite Biotechnology (97% HPLC) . In contrast, the positional isomer 2-(dimethylamino)-4-fluorobenzoic acid is typically listed at 97% purity (Sigma-Aldrich), while 3-(dimethylamino)-4-fluorobenzoic acid and 4-(dimethylamino)-2-fluorobenzoic acid are offered at 95% purity by suppliers such as Bidepharm and Enamine . The availability of higher certified purity for the target compound provides procurement advantages in applications where trace isomer contamination could confound biological assay interpretation or introduce unwanted regiochemical impurities in subsequent derivatization steps.

Purity Specification Quality Control Procurement

Procurement-Guiding Application Scenarios for 4-(Dimethylamino)-3-fluorobenzoic Acid Based on Quantitative Differentiation Evidence


pH-Dependent Extraction and Salt Formation in Medicinal Chemistry Workflows

The 1.46-unit lower pKa of 4-(dimethylamino)-3-fluorobenzoic acid (pKa 4.57) relative to the non-fluorinated analog (pKa 6.03) means that at pH 5.5—a common condition for liquid–liquid extraction in medicinal chemistry—the target compound is predominantly deprotonated (>90% carboxylate anion), whereas the non-fluorinated analog remains largely protonated (≈23% ionized). This differential ionization enables pH-selective extraction strategies that are impossible with the non-fluorinated scaffold, directly impacting purification efficiency in parallel synthesis libraries . Procurement teams supporting medicinal chemistry groups should therefore specify the fluorinated compound when pH-switchable solubility is a synthetic design requirement.

Intellectual Property (IP)-Sensitive Pharmaceutical Intermediate Sourcing

With 23 patents referencing the specific 3-fluoro-4-dimethylamino substitution pattern, this scaffold has demonstrable IP relevance that distinguishes it from other dimethylamino-fluorobenzoic acid isomers with fewer or qualitatively different patent footprints . For organizations engaged in freedom-to-operate analysis or building patent-protected chemical series, sourcing the exact regioisomer that appears in the patent landscape—rather than a cheaper isomeric alternative—is essential to maintain alignment with claimed compositions of matter and to avoid inadvertent IP infringement. Procurement specifications should reference both CAS number and InChIKey (ALMADAASYUEHSC-UHFFFAOYSA-N) to ensure exact scaffold identity.

Thermal Processing and Vacuum Distillation Purification at Scale

The 17.3 °C lower predicted boiling point of 4-(dimethylamino)-3-fluorobenzoic acid (305.8 °C) compared to its 2-fluoro isomer (323.1 °C) provides a tangible operational advantage in high-temperature purification processes such as vacuum distillation and sublimation . At reduced pressure (e.g., 1–10 mmHg), this boiling point differential widens further, potentially enabling gentler purification conditions that minimize thermal degradation of sensitive functional groups. Process chemistry teams evaluating scalable purification routes should therefore benchmark the target compound's thermal behaviour against that of its isomers when selecting the optimal regioisomer for kilogram-scale campaigns.

Regioselective Derivatization in Fluorinated Building Block Libraries

The meta-fluoro substitution pattern of 4-(dimethylamino)-3-fluorobenzoic acid leaves the ortho positions (C2 and C6) unsubstituted and electronically activated for electrophilic aromatic substitution, while the para-dimethylamino group directs incoming electrophiles to the ortho position(s) . In contrast, the 2-fluoro isomer (4-(dimethylamino)-2-fluorobenzoic acid) has fluorine occupying one ortho position, blocking that site and potentially altering the regiochemical outcome of halogenation, nitration, or palladium-catalyzed C–H activation reactions . For library synthesis programs that require reliable, predictable regiochemical outcomes in sequential derivatization, the target compound offers a distinct synthetic advantage that procurement specifications should capture explicitly.

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